molecular formula C17H23N3OS B6472312 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2404118-57-4

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B6472312
CAS No.: 2404118-57-4
M. Wt: 317.5 g/mol
InChI Key: FJYBGUMXHVBOHY-UHFFFAOYSA-N
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Description

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound that combines the structural features of oxane, piperazine, and benzothiazole. This compound is part of a broader class of heterocyclic compounds known for their significant pharmacological and biological activities. The presence of the benzothiazole moiety, in particular, is associated with various bioactive properties, making this compound a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method starts with the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as extraction with toluene and treatment with activated carbon are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole lies in its hybrid structure, which combines the bioactive properties of oxane, piperazine, and benzothiazole. This combination enhances its potential as a multifunctional compound with diverse pharmacological activities .

Properties

IUPAC Name

3-[4-(oxan-2-ylmethyl)piperazin-1-yl]-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-2-7-16-15(6-1)17(18-22-16)20-10-8-19(9-11-20)13-14-5-3-4-12-21-14/h1-2,6-7,14H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBGUMXHVBOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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